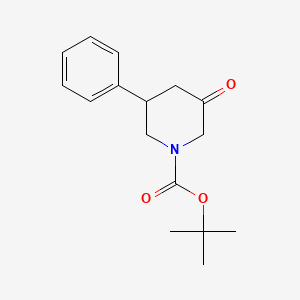
2-(2-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely include a thiazole ring, which is a ring structure containing nitrogen and sulfur atoms . Additionally, the presence of the aminoethyl and carboxylic acid groups would also influence the overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For instance, the aminoethyl group could participate in reactions with acids, while the carboxylic acid group could react with bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific molecular structure. For instance, its solubility, melting point, and boiling point would be influenced by the types of functional groups present .
Scientific Research Applications
Synthesis and Derivative Formation
One primary area of research on 2-(2-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride focuses on its role in the synthesis of derivative compounds. For instance, Dovlatyan et al. (2004) demonstrate the acylation and methylation processes to produce various derivatives, highlighting its utility as a foundational compound for further chemical modifications (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004). Similarly, Babu et al. (2016) explore its application in creating antithrombotic agents, showcasing its potential in the development of new therapeutic agents (Babu, Babu, Ravisankar, & Latha, 2016).
Biological Activity and Pharmaceutical Potential
Research also delves into the biological activities of derivatives of this compound, including their potential as antimicrobial and antifungal agents. Chavan and Pai (2007) investigated N-substituted-3-chloro-2-azetidinones derived from similar compounds, finding significant antibacterial and antifungal properties, indicative of the compound’s relevance in drug development (Chavan & Pai, 2007).
Supramolecular Chemistry
In supramolecular chemistry, Jin et al. (2011) studied the hydrogen bonding capabilities of 2-aminoheterocyclic compounds with carboxylic acid derivatives, revealing insights into the structural basis for compound interactions, which is crucial for designing complex molecular assemblies (Jin, Zhang, Liu, Da‐qi Wang, He, Shi, & Lin, 2011).
Catalysis and Chemical Transformations
Moreover, Ferrini et al. (2015) illustrate the use of related triazole compounds in catalysis, emphasizing the role of this compound derivatives in synthesizing biologically active molecules, thereby contributing to the field of medicinal chemistry (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c1-4-6(7(10)11)9-5(12-4)2-3-8;;/h2-3,8H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGCGFLOWGKWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CCN)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
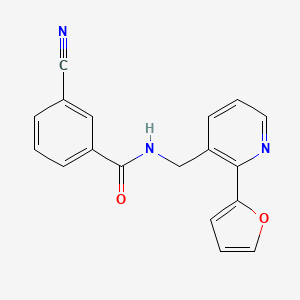
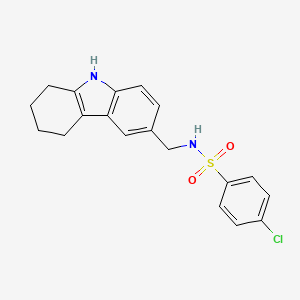
![N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2572097.png)
![2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2572099.png)

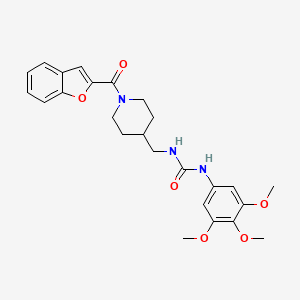

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572103.png)
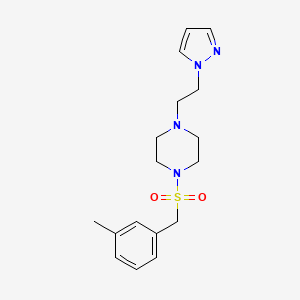

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2572107.png)


